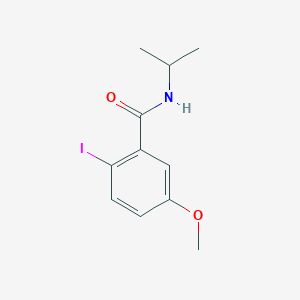

2-碘-N-异丙基-5-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodo-N-isopropyl-5-methoxybenzamide is a highly reactive and environmentally benign catalyst for alcohol oxidation . It has been evaluated as a catalyst for the oxidation of benzhydrol to benzophenone in the presence of Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant at room temperature .

Synthesis Analysis

The synthesis of 2-Iodo-N-isopropyl-5-methoxybenzamide involves the oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the most reactive 5-methoxy derivative . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-N-isopropyl-5-methoxybenzamide primarily involve its use as a catalyst for the oxidation of alcohols . The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the most reactive 5-methoxy derivative successfully resulted in moderate to excellent yields of the corresponding carbonyl compounds .科学研究应用

醇氧化催化剂

“2-碘-N-异丙基-5-甲氧基苯甲酰胺”已被确定为一种对醇氧化反应具有高度活性和环境友好的催化剂 . 它已被用于在室温下,以Oxone®(2KHSO5·KHSO4·K2SO4)作为共氧化剂,将二苯甲醇氧化为二苯甲酮 .

环境友好的有机合成

该化合物在高效且环境友好的有机合成开发中起着重要作用 . 这对于最大程度地减少批量化学品和精细化学品的生产中的材料使用,能源消耗和环境污染至关重要 .

高价碘化学

“2-碘-N-异丙基-5-甲氧基苯甲酰胺”是“有机合成中的高价碘化学”主题系列的一部分 . 高价碘氧化剂已广泛用于有机合成中的氧化反应,因为它们是非金属的,毒性较小,易于处理,并且在大多数情况下允许温和的反应条件 .

取代基效应研究

一项关于N-异丙基-2-碘苯甲酰胺苯环取代基效应的氧化研究表明,其反应活性以以下取代顺序增加:5-NO2 < 5-CO2Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe .

苄基和脂肪醇的氧化

使用催化量的反应性最高的5-甲氧基衍生物对各种苄基和脂肪醇进行氧化,成功地获得了相应的羰基化合物的中等至优良产率 .

五价物种的快速生成

作用机制

Target of Action

The primary target of 2-Iodo-N-isopropyl-5-methoxybenzamide is the oxidation of alcohols, particularly benzylic alcohols . The compound acts as a catalyst in this process, facilitating the transformation of these alcohols into their corresponding carbonyl compounds .

Mode of Action

2-Iodo-N-isopropyl-5-methoxybenzamide interacts with its targets by acting as a catalyst in the presence of Oxone® (2KHSO5·KHSO4·K2SO4) as a co-oxidant at room temperature . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .

Biochemical Pathways

The compound affects the biochemical pathway of alcohol oxidation. It facilitates the oxidation of various benzylic and aliphatic alcohols, resulting in moderate to excellent yields of the corresponding carbonyl compounds .

Result of Action

The action of 2-Iodo-N-isopropyl-5-methoxybenzamide results in the successful oxidation of alcohols to their corresponding carbonyl compounds . This transformation is particularly efficient for benzylic alcohols .

Action Environment

The action of 2-Iodo-N-isopropyl-5-methoxybenzamide is influenced by environmental factors such as temperature and the presence of a co-oxidant. The compound exhibits high reactivity at room temperature, and its catalytic activity is enhanced in the presence of Oxone® . It is also worth noting that the compound is considered environmentally benign .

属性

IUPAC Name |

2-iodo-5-methoxy-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-7(2)13-11(14)9-6-8(15-3)4-5-10(9)12/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEZXYQXMZPPPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)OC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2532966.png)

![3-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/no-structure.png)

![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)

![N~1~-(2,3-dimethylphenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2532971.png)

![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)

![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)

![(5-(Aminomethyl)bicyclo[3.2.2]nonan-1-yl)methanol hydrochloride](/img/structure/B2532984.png)